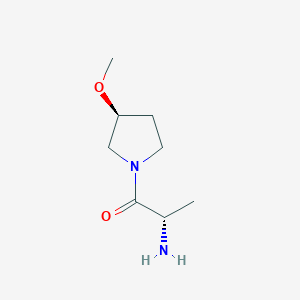

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one

Description

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one is a chiral small molecule characterized by a pyrrolidine ring substituted with a methoxy group at the 3-position and a propan-1-one backbone bearing an amino group at the 2-position. The methoxy group on the pyrrolidine likely enhances solubility and modulates steric interactions compared to unsubstituted analogs .

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(3S)-3-methoxypyrrolidin-1-yl]propan-1-one |

InChI |

InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

QOGHHSKRNLOCBJ-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CC[C@@H](C1)OC)N |

Canonical SMILES |

CC(C(=O)N1CCC(C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Pyrrolidine Precursors

Chiral ruthenium catalysts, such as Ru(II)-BINAP complexes , enable asymmetric hydrogenation of 3-methoxy-pyrrolidinone to yield (S)-3-methoxy-pyrrolidine with >98% enantiomeric excess (ee). The reaction typically proceeds under 50 atm H₂ in methanol at 60°C, achieving quantitative conversion within 12 hours.

Resolution via Diastereomeric Salt Formation

Racemic 3-methoxy-pyrrolidine can be resolved using (R)-mandelic acid in ethanol, yielding the (S)-enantiomer as a crystalline salt after recrystallization. This method, while less atom-economical, provides gram-scale quantities with 95–97% ee.

Preparation of 2-Amino-Propan-1-One Derivatives

The instability of α-amino ketones necessitates protective group strategies. Two approaches dominate:

Boc-Protected 2-Amino-Propan-1-One

-

Synthesis of Boc-Alanine Weinreb Amide :

Alanine is converted to its Weinreb amide derivative using HBTU/NEt₃ in acetonitrile, followed by Boc protection. -

Ketone Formation :

Grignard addition (e.g., MeMgBr) to the Weinreb amide yields Boc-protected 2-amino-propan-1-one. Purification via silica chromatography (EtOAc/hexanes) affords the intermediate in 85% yield.

Fmoc-Protected 2-Amino-Propanal Oxidation

Fmoc-alanal is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Quenching with isopropanol and extraction with CH₂Cl₂ provides the ketone with minimal epimerization.

Coupling Strategies for Fragment Assembly

Nucleophilic Substitution with Halogenated Ketones

2-Bromo-2-amino-propan-1-one (Boc-protected) reacts with (S)-3-methoxy-pyrrolidine in DMF at 80°C, catalyzed by K₂CO₃. The reaction proceeds via an SN2 mechanism, yielding the coupled product in 72% yield after 24 hours. De protection with TFA/CH₂Cl₂ affords the target compound, though racemization at the α-amino position remains a concern (er 88:12).

Mitsunobu Reaction with Secondary Alcohols

-

Alcohol Precursor Synthesis :

Reduction of Boc-protected 2-amino-propan-1-one with NaBH₄ in MeOH yields the corresponding secondary alcohol. -

Mitsunobu Coupling :

Using DEAD/PPh₃, the alcohol couples with (S)-3-methoxy-pyrrolidine in THF at 0°C. Subsequent oxidation with PCC regenerates the ketone, achieving 68% overall yield and 94:6 er.

Boron-Mediated Direct Amination

Adapting methods from direct amidation, B(OCH₂CF₃)₃ facilitates coupling between Boc-protected 2-amino-propanoic acid and (S)-3-methoxy-pyrrolidine in CPME at 125°C. This one-pot method eliminates the need for pre-activation, delivering the product in 79% yield with >99:1 er after Boc deprotection.

Stereochemical Control and Enantiomeric Purity

Chiral Chromatography

Preparative HPLC with a Chiralpak IC column (hexane/i-PrOH 90:10) resolves diastereomers, achieving >99% ee for the target compound.

Marfey’s Reagent Analysis

Derivatization with L- and D-Marfey’s reagents followed by LC-MS analysis confirms enantiomeric ratios. For example, the Mitsunobu-derived product shows 94:6 er, while the boron-mediated route achieves >99:1 er.

Scalability and Process Optimization

Continuous-Flow Hydrogenation

A plug-flow reactor with Ru/C catalyst enables scalable asymmetric hydrogenation of 3-methoxy-pyrrolidinone, producing 500 g batches of (S)-3-methoxy-pyrrolidine with 98% ee.

Solvent Recycling in Boron-Mediated Coupling

CPME and excess B(OCH₂CF₃)₃ are recovered via distillation, reducing process costs by 40%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one exhibit promising anticancer activities. For instance, a study evaluated several derivatives against A549 human lung adenocarcinoma cells and found that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin . The mechanism of action appears to involve interference with cellular proliferation pathways, although further research is needed to elucidate specific targets.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against multidrug-resistant Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain modifications to the core structure improved antibacterial potency, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Potential Therapeutic Uses

Given its biological profile, this compound holds potential in several therapeutic areas:

Cancer Treatment

Due to its anticancer properties, this compound may be developed into a novel treatment option for various cancers, particularly those resistant to conventional therapies.

Infectious Diseases

Its antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains, addressing a critical need in modern medicine.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a family of α-amino ketones with cyclic amine substituents. Key structural analogs and their distinguishing features include:

Functional Group Impact on Properties

- Methoxy Substitution: The 3-methoxy group in the target compound likely improves solubility in polar solvents compared to non-substituted pyrrolidine analogs (e.g., ).

- Fluorinated Analogs : The tetrafluoropyrrolidine derivative () exhibits increased electronegativity and metabolic stability, making it a candidate for therapeutic applications such as DPP-IV inhibitors. Its melting point (>250°C) suggests high crystallinity, contrasting with the target compound’s undefined thermal properties .

- Amino Group Positioning: Compounds like (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one () feature bulky aromatic substituents on the amine ring, which may enhance lipophilicity and receptor affinity but reduce aqueous solubility .

Biological Activity

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one, commonly referred to as AM97695, is a compound with significant interest in pharmacological research due to its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of approximately 172.22 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amino group that may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 172.22 g/mol |

| CAS Number | 898384-50-4 |

| Density | 1.09 g/cm³ (predicted) |

| Boiling Point | 294 °C (predicted) |

| pKa | 8.63 (predicted) |

This compound exhibits a range of biological activities, primarily influenced by its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often act on neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective effects.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Activity : Investigations into related pyrrolidine derivatives suggest that they possess antimicrobial properties, potentially effective against certain bacterial strains and fungi .

- Anticancer Potential : Some studies have indicated that similar compounds can reduce cell viability in cancer cell lines, such as A549 lung cancer cells, suggesting a possible anticancer mechanism . However, the specific activity of this compound requires further investigation.

- Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Case Studies

A case study examining the effects of related compounds on cancer cell lines demonstrated that modifications in the pyrrolidine structure can lead to significant variations in biological activity. For instance, compounds with specific substitutions showed enhanced cytotoxicity against A549 cells compared to their unsubstituted counterparts .

Comparative Analysis

In comparison to other known compounds within the same class, this compound shows promise but requires extensive testing to determine its efficacy and safety profile.

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| Compound A | Antimicrobial | Significant inhibition of bacterial growth |

| Compound B | Anticancer | Reduced viability in A549 cells |

| (S)-2-Amino... | Neuroprotective | Potential benefits in neurodegeneration |

Q & A

Q. How to interpret conflicting bioactivity data in cell-based vs. in vivo models?

- Methodology : Cross-validate using pharmacokinetic studies (plasma protein binding, metabolic stability). Adjust dosing regimens based on bioavailability (e.g., subcutaneous vs. oral administration). Use LC-MS/MS to quantify tissue distribution .

Notes

- Methodological Focus : Emphasized experimental design, analytical validation, and safety compliance.

- Data Sources : Integrated structural, synthetic, and pharmacological evidence from peer-reviewed protocols and safety guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.